AVE0991 is a synthetic compound designed to mimic the effects of the endogenous peptide hormone angiotensin-(1-7) [, , ]. It is classified as a nonpeptide agonist of the Mas receptor, the primary receptor for angiotensin-(1-7) [, , ]. In scientific research, AVE0991 serves as a valuable tool to investigate the physiological and pathological roles of the angiotensin-(1-7)/Mas receptor axis in various biological systems and disease models [, , , , , , , , , , , ]. It offers advantages over the natural peptide, angiotensin-(1-7), due to its improved oral bioavailability and longer half-life [, , ].
AVE 0991 was developed as part of research into the renin-angiotensin system, which plays a critical role in blood pressure regulation and fluid balance. Its classification falls under cardiovascular agents, specifically targeting the angiotensin-(1-7) receptor pathway. The compound is notable for its oral bioavailability and resistance to proteolytic degradation, making it a promising candidate for chronic therapeutic use .
The synthesis of AVE 0991 involves several key steps, primarily utilizing cross-coupling reactions. The most effective method reported for synthesizing AVE 0991 is the Stille reaction, which yielded up to 64% efficiency. This method combines specific imidazole and thiophene building blocks under optimized conditions .
AVE 0991 has a complex molecular structure that allows it to interact specifically with the Mas receptor. The molecular formula and structural details are essential for understanding its pharmacological properties.
AVE 0991 undergoes various chemical reactions that are crucial for its biological activity. These include binding interactions with the Mas receptor, which trigger downstream signaling pathways.
The mechanism of action of AVE 0991 primarily revolves around its role as an agonist at the Mas receptor. This interaction leads to several beneficial cardiovascular effects.
AVE 0991 exhibits several physical and chemical properties that are relevant for its application in pharmacology.
AVE 0991 has been investigated for various scientific applications, particularly in cardiovascular research and therapy.
AVE 0991 is a nonpeptide agonist of the G protein-coupled Mas receptor (MasR), which serves as the primary receptor for angiotensin-(1–7) [Ang-(1–7)]. Its binding to MasR triggers several downstream signaling cascades:
Table 1: Key Signaling Pathways Activated by AVE 0991 via MasR
Signaling Molecule | Effect of AVE 0991 | Biological Outcome |
---|---|---|
eNOS | ↑ Phosphorylation & activity | Vasodilation, anti-inflammation |
Akt | ↑ Phosphorylation | Improved glucose uptake in muscle |
ERK1/2 | ↓ Phosphorylation | Suppression of fibrosis |
Nrf2 | ↑ Expression | Enhanced antioxidant response |
AVE 0991 indirectly antagonizes Ang II/AT1R pathways through MasR-dependent and independent mechanisms:
Table 2: AVE 0991 vs. AT1R Pathway Components
AT1R-Related Component | AVE 0991 Effect | Functional Impact |
---|---|---|
Agtr1a mRNA | ↓ 40–60% | Reduced vasoconstriction |
TGF-β1 | ↓ 35% (in lungs) | Attenuated fibrosis |
NADPH oxidase (Nox4) | ↓ Activity in kidneys | Lower ROS production |
RhoA/ROCK | Inhibition | Vasodilation in portal hypertension |
AVE 0991 potentiates bradykinin (BK) signaling through MasR-B2 receptor synergy:
Table 3: AVE 0991 Interaction with Bradykinin/NOS Pathways
Target | AVE 0991 Action | Key Evidence |
---|---|---|
B2 Receptor | Allosteric potentiation | NO release blocked by HOE-140 [3] |
eNOS | ↑ Activity via Ca²⁺-independent pathways | Akt-dependent phosphorylation [7] |
cAMP | ↑ Accumulation | Synergy with β-adrenergic receptors [6] |
Protein Kinase G (PKG) | Activation | VASP phosphorylation in splanchnic vessels [7] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9